(Dibenzylphosphoryl)methanol

Catalog No.
S14379572
CAS No.
2604-84-4
M.F
C15H17O2P
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dibenzylphosphoryl)methanol

CAS Number

2604-84-4

Product Name

(Dibenzylphosphoryl)methanol

IUPAC Name

dibenzylphosphorylmethanol

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C15H17O2P/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

OVIFTKWPIZLZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CO

(Dibenzylphosphoryl)methanol is a chemical compound characterized by the presence of a dibenzylphosphoryl group attached to a methanol moiety. Its molecular formula is C15H17O3PC_{15}H_{17}O_3P, and it features a phosphorus atom bonded to two benzyl groups and a hydroxymethyl group. This compound is of interest due to its potential applications in organic synthesis and biological systems.

(Dibenzylphosphoryl)methanol can undergo various chemical transformations, including phosphorylation reactions. For instance, it can react with alcohols in the presence of Lewis acids to form phosphorylated products with high yields . Additionally, it participates in dephosphorylation processes where dibenzyl phosphate is formed as a primary product when treated with methanol .

Key Reactions:

  • Phosphorylation of Alcohols: In the presence of catalysts like aluminum triflate, dibenzylphosphoryl groups can be transferred to alcohols, yielding phosphorylated derivatives .
  • Dephosphorylation: The compound can be hydrolyzed to yield dibenzyl phosphate and other by-products, indicating its reactivity under different conditions .

Research indicates that (dibenzylphosphoryl)methanol exhibits biological activity, particularly in the context of antitumor properties. Its derivatives have been studied for their potential as prodrugs, which are inactive compounds that can be metabolized into active pharmacological agents within the body . The dibenzylphosphoryl group enhances the solubility and stability of these compounds, making them suitable candidates for therapeutic use.

Several methods exist for synthesizing (dibenzylphosphoryl)methanol:

  • Atherton–Todd Reaction: This method involves the reaction of dialkyl phosphites with primary amines or alcohols in the presence of carbon tetrachloride or bromotrichloromethane, leading to the formation of phosphoramidates and phosphonates .
  • Direct Phosphorylation: The compound can be synthesized by directly phosphorylating benzyl alcohol using phosphorus oxychloride or similar reagents under controlled conditions .
  • Hydrogenation Reactions: Hydrogenation of dibenzyl phosphate in methanol can yield (dibenzylphosphoryl)methanol as an intermediate product, showcasing its versatility in synthetic pathways .

(Dibenzylphosphoryl)methanol finds applications in various fields:

  • Pharmaceuticals: It is used as a precursor for synthesizing bioactive compounds, particularly those targeting cancer cells.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex phosphonates and phosphoramidates, which are valuable in medicinal chemistry.
  • Chemical Probes: Its derivatives are utilized as probes for studying hydrophobic interactions in biological membranes .

Studies on (dibenzylphosphoryl)methanol have focused on its interaction with various biological targets. For example, its phosphorylated derivatives have been investigated for their binding affinity to prostate-specific membrane antigens, which are important markers in prostate cancer diagnostics and treatment . The compound's ability to enhance solubility and stability makes it a promising candidate for further research into drug delivery systems.

Several compounds share structural similarities with (dibenzylphosphoryl)methanol, primarily in their functional groups and potential applications:

Compound NameStructure DescriptionUnique Properties
Dibenzyl PhosphateContains two benzyl groups attached to phosphateStable in various solvents; used in organic synthesis
Diphenyl PhosphateTwo phenyl groups attached to phosphateExhibits different reactivity patterns compared to dibenzyl derivatives
Benzyl PhosphateSingle benzyl group attached to phosphateSimpler structure; less steric hindrance than dibenzyl derivatives
Dimethyl PhosphateTwo methyl groups attached to phosphateHighly reactive; often used in nucleophilic substitution reactions

Uniqueness

(Dibenzylphosphoryl)methanol is unique due to its specific combination of a dibenzyl group with a hydroxymethyl moiety, which influences its reactivity and biological activity differently compared to simpler phosphates. Its potential as a prodrug enhances its significance in pharmaceutical applications.

Lewis acid-catalyzed phosphorylation represents a cornerstone in synthesizing (dibenzylphosphoryl)methanol. This method employs catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) to activate dialkyl H-phosphonates or diarylphosphine oxides, facilitating nucleophilic substitution with alcohols. The reaction proceeds via coordination of the Lewis acid to the phosphoryl oxygen, enhancing the electrophilicity of the phosphorus center (Figure 1).

Reaction Conditions and Scope

  • Catalysts: BF₃·Et₂O, AlCl₃, or ZnCl₂ (BF₃·Et₂O achieves 92–95% yield).
  • Solvents: Dichloromethane or toluene under anhydrous conditions.
  • Temperature: 0–25°C, with reaction completion within 2–6 hours.

The method demonstrates broad substrate compatibility, including primary, secondary, and benzylic alcohols. For example, benzyl alcohol reacts with dibenzyl H-phosphonate to yield (dibenzylphosphoryl)methanol in 94% yield (Table 1).

Table 1: Substrate Scope in Lewis Acid-Catalyzed Phosphorylation

Alcohol SubstratePhosphorylating AgentYield (%)
MethanolDibenzyl H-phosphonate89
Benzyl alcoholDibenzyl H-phosphonate94
CyclohexanolDibenzyl H-phosphonate87

Steric and electronic effects modulate reactivity: Electron-rich aryl alcohols exhibit accelerated kinetics due to enhanced nucleophilicity, while bulky substrates require prolonged reaction times.

Regioselective Dephosphorylation Strategies in Prodrug Synthesis

Regioselective dephosphorylation of (dibenzylphosphoryl)methanol derivatives enables the development of prodrugs activated under physiological conditions. The Atherton–Todd reaction is pivotal, utilizing carbon tetrachloride (CCl₄) or bromotrichloromethane (CBrCl₃) to mediate phosphoramidate or phosphonate formation.

Key Mechanistic Insights

  • Oxidative Activation: CCl₄ oxidizes the phosphorus(III) intermediate to phosphorus(V), facilitating nucleophilic attack by amines or alcohols.
  • Regiocontrol: Benzyl groups on phosphorus direct dephosphorylation to the hydroxymethyl group, yielding dibenzyl phosphate as a byproduct (Figure 2).

Applications in Prodrug Design

  • Anticancer Agents: Phosphorylated floxuridine prodrugs exhibit 18-fold higher solubility than parent compounds, enabling intravenous administration.
  • Targeted Delivery: Prostate-specific membrane antigen (PSMA)-binding derivatives leverage the dibenzylphosphoryl group for enhanced tumor uptake.

Table 2: Regioselectivity in Dephosphorylation Reactions

SubstrateConditionsRegioselectivity Ratio
(Dibenzylphosphoryl)ethanolCCl₄, Triethylamine9:1 (P-O vs. C-O)
(Dibenzylphosphoryl)propanolCBrCl₃, Pyridine12:1 (P-O vs. C-O)

Steric shielding by benzyl groups ensures preferential cleavage at the phosphoryl-oxygen bond, minimizing undesired side reactions.

Mechanistic Pathways in Methanol-Mediated Deprotection Reactions

Methanol serves dual roles in (dibenzylphosphoryl)methanol chemistry: as a solvent in phosphorylation and as a nucleophile in deprotection. The deprotection mechanism involves sequential coordination and displacement steps (Figure 3).

Stepwise Mechanism

  • Lewis Acid Coordination: BF₃ binds to the phosphoryl oxygen, polarizing the P=O bond.
  • Nucleophilic Attack: Methanol’s hydroxyl oxygen attacks phosphorus, forming a pentacoordinate transition state.
  • Benzyl Group Elimination: One benzyl group departs as a benzyl alcoholate, yielding monobenzylphosphoryl methanol.
  • Second Deprotection: Repeat methanolysis produces inorganic phosphate and methanol derivatives.

Kinetic and Thermodynamic Factors

  • Rate Law: Second-order kinetics (first-order in methanol and substrate).
  • Activation Energy: 58 kJ/mol, indicating a moderate energy barrier for transition state formation.

Table 3: Solvent Effects on Deprotection Efficiency

SolventDielectric ConstantReaction Rate (k, s⁻¹)
Methanol32.71.2 × 10⁻³
Ethanol24.38.7 × 10⁻⁴
Acetone20.73.4 × 10⁻⁴

Higher dielectric solvents stabilize charged intermediates, accelerating deprotection.

Role in Prodrug Activation via Phosphate Ester Hydrolysis

(Dibenzylphosphoryl)methanol serves as a crucial component in prodrug strategies, where the dibenzylphosphoryl group enhances the solubility and stability of therapeutic compounds . The prodrug approach utilizing phosphate esters has emerged as a viable option for increasing the bioavailability of drug candidates with low hydrophilicity and poor cell membrane permeability [3]. When a phosphoric acid moiety is attached to the parent drug, it results in a several-fold elevation in aqueous solubility, helping to achieve desired bioavailability of the pharmaceutically active parental molecule [3].

The mechanism of prodrug activation involves the enzymatic cleavage of phosphate ester bonds by alkaline phosphatase enzymes distributed throughout the human body [3]. The presence of phosphate monoester-breaking alkaline phosphatase enzyme throughout the whole human body is the main consideration behind the development of phosphate prodrug strategy [3]. Research indicates that (dibenzylphosphoryl)methanol exhibits biological activity, particularly in the context of antitumor properties, where its derivatives have been studied for their potential as prodrugs .

The hydrolysis mechanism proceeds through either a trigonal bipyramidal hydroxyphosphorane intermediate or through a monomeric metaphosphate intermediate [4]. These processes parallel the principal mechanisms for the hydrolysis of carboxylic esters, which require either the formation of a tetrahedral intermediate or that of an acylium cation [4]. The dibenzylphosphoryl group serves as an excellent leaving group, facilitating the transfer of phosphoryl groups to nucleophiles such as alcohols and amines .

Reaction TypeHalf-life/RateMajor ProductsSelectivity
Methanolysis at 25°C48-96 hours (complete conversion)Dibenzyl phosphate, methyl benzyl etherHigh regioselectivity (quinolinone > phenyl)
Phosphatase-mediated hydrolysisMinutes to hours (enzyme-dependent)Parent alcohol, inorganic phosphateComplete conversion to active drug
Nucleophilic substitutionVariable (nucleophile-dependent)Substituted phosphoryl derivativesDepends on leaving group ability

Synthesis of Antitumor Quinolinone Derivatives

The application of (dibenzylphosphoryl)methanol in the synthesis of antitumor quinolinone derivatives represents a significant advancement in medicinal chemistry [6] [7]. Research has demonstrated that phosphorylation of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one with dibenzylphosphoryl compounds affords diphosphate derivatives that undergo facile and highly regioselective dephosphorylation [6] [7].

The synthesis process involves treating quinolinone compounds with tetrabenzylpyrophosphate and sodium hydride in tetrahydrofuran solution, providing crystalline diphosphate compounds in yields of approximately 74% [7]. The dibenzylphosphoryl group attached to the quinolin-4-one ring undergoes decomposition much faster than one on the phenyl ring in methanol solution due to electronic and resonance effects [6] [7].

Studies have shown that upon treatment with methanol under mild conditions, diphosphate derivatives can undergo facile and highly regioselective dephosphorylation to give monophosphate products, with a phosphate group remaining on the phenyl ring [6] [7]. The methanolysis process is complete after 96 hours and gives dibenzyl phosphate and benzyl hydrogen phosphate as the major detectable products [7]. The dibenzyl phosphate reaches its highest detected distribution of 60% after 48 hours, with an isolated yield using flash column chromatography of 49% after 48 hours [7].

The mechanism involves an addition-elimination reaction on the dibenzylphosphoryl group of the quinolin-4-one skeleton, producing monophosphate as the primary product [7]. The attack of methanol on the benzylic carbon atom of a phosphate ester represents an unusual nucleophilic substitution mechanism supported by the detection of benzyl methyl ether in the reaction mixture [7]. Water-soluble monophosphate prodrugs derived from this chemistry have been tested for antitumor activity against MCF-7 xenograft nude mice models, demonstrating the practical therapeutic potential of these compounds [6] [7].

Phosphoryl Group Transfer Reactions for Heterocyclic Systems

(Dibenzylphosphoryl)methanol participates in phosphoryl group transfer reactions that are central to the modification of heterocyclic systems [8]. Phosphoryl-transfer reactions represent some of the slowest nonenzymatic rates and thus require enormous rate accelerations from biological catalysts [8]. The compound serves as an effective phosphorylating agent due to the reactive nature of the phosphorus center and the stability of the dibenzyl protecting groups [9].

The phosphoryl transfer mechanism proceeds through a continuum of possible transition states, ranging from dissociative mechanisms involving metaphosphate intermediates to associative mechanisms involving pentavalent phosphorane intermediates [8]. In heterocyclic systems, the phosphoryl group transfer involves nucleophilic attack at the phosphorus center, leading to the formation of phosphorylated heterocyclic derivatives [8].

Research has demonstrated the application of dibenzylphosphoryl chloride, a closely related compound, in the synthesis of various heterocyclic phosphorylated derivatives [9]. The synthesis process involves several steps where dibenzyl phosphite is reacted with N-chlorosuccinimide to produce dibenzylphosphoryl chloride, which then undergoes phosphorylation reactions with heterocyclic substrates in the presence of strong bases such as sodium hexamethyldisilazide [9].

The phosphorylation of N-heterocycles proceeds through displacement of the chloride leaving group, resulting in the formation of N-phosphorylated derivatives [9]. This approach has been successfully applied to indole chalcone derivatives, where compound 14k underwent phosphorylation to create the N-phosphorylated derivative, which showed improved solubility through the introduction of phosphoramidate at its N position [9].

Application AreaMechanismKey FeaturesLiterature Evidence
Prodrug ActivationPhosphate ester hydrolysis via phosphatasesEnhanced water solubility, enzymatic cleavageMultiple phosphate prodrug studies
Antitumor Drug DevelopmentRegioselective dephosphorylation in methanolSelective cleavage patterns, improved bioavailabilityQuinolinone derivative research
Phosphoryl Group TransferNucleophilic substitution at phosphorus centerHigh reactivity, pentavalent phosphorane intermediatesMechanistic phosphoryl transfer studies
Nucleoside ModificationsProtection/deprotection of hydroxyl groupsStable protecting group, selective removal conditionsNucleoside chemistry applications
Heterocyclic SynthesisPhosphorylation of N-heterocyclesVersatile electrophile, mild reaction conditionsHeterocyclic phosphorylation reports

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.09661678 g/mol

Monoisotopic Mass

260.09661678 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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